1,4-Diphenylpent-2-en-1-one
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Overview
Description
1,4-Diphenylpent-2-en-1-one is an organic compound with the molecular formula C17H16O. It is a type of chalcone, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenylpent-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylpent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols .
Scientific Research Applications
1,4-Diphenylpent-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including as an antidiabetic and anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1,4-Diphenylpent-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling. The compound can also interact with cellular pathways involved in inflammation and cancer, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Another chalcone with similar biological activities and applications.
2-Penten-1-one, 1,4-diphenyl-, (2E)-: A structurally similar compound with comparable chemical properties.
Uniqueness
1,4-Diphenylpent-2-en-1-one is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Its versatility in chemical reactions and applications in various fields further distinguishes it from other similar compounds .
Properties
CAS No. |
114245-62-4 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,4-diphenylpent-2-en-1-one |
InChI |
InChI=1S/C17H16O/c1-14(15-8-4-2-5-9-15)12-13-17(18)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
WZOSMADLLRPLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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